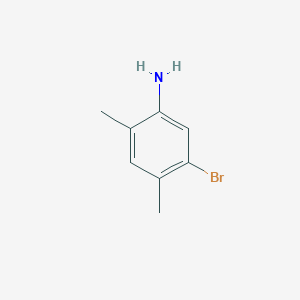

5-Bromo-2,4-dimethylaniline

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPYBWZQRJDXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303592 | |

| Record name | 5-bromo-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-60-4 | |

| Record name | 5-Bromo-2,4-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069383604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69383-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physical Properties of 5-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical properties of 5-Bromo-2,4-dimethylaniline, an aromatic amine of interest in various research and development applications. Due to the limited availability of experimentally determined data for this specific isomer, this document presents computed values and outlines the established experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in synthesis, formulation, and biological studies. A summary of its key physical properties is provided below.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | Computed by PubChem[1] |

| Molecular Weight | 200.08 g/mol | Computed by PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Precise determination of the physical properties of a compound like this compound is crucial for its characterization and use. Standard experimental methodologies for determining these properties are detailed below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup with a heating bath (e.g., mineral oil).[2] The apparatus is equipped with a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is the melting point of the substance.[4] For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property. If this compound were a liquid at room temperature, its boiling point would be determined as follows.

Methodology (Micro-scale):

-

Sample Preparation: A small volume of the liquid (a few milliliters) is placed in a small test tube or fusion tube.[5]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

The density of a solid organic compound can be determined using various methods.

Methodology (Volume Displacement):

-

Mass Measurement: A known mass of the solid this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water or a non-polar solvent). The initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.

-

Final Volume: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its displaced volume.[8]

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Methodology (Qualitative):

-

Solvent Selection: A range of representative solvents are chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene) solvents.[9]

-

Sample Addition: A small, pre-weighed amount of this compound (e.g., 10-20 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate test tubes.[10]

-

Mixing and Observation: The mixtures are agitated (e.g., by vortexing or sonication) to facilitate dissolution.[10] The visual clarity of the resulting mixture is observed.

-

Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the presence or absence of undissolved solid. For more quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate a general workflow for the physical characterization of a new chemical entity and a logical pathway for solubility testing.

Workflow for Physicochemical Characterization.

References

- 1. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. benchchem.com [benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 5-Bromo-2,4-dimethylaniline. The information is curated for professionals in research and drug development who require a detailed understanding of this compound's molecular characteristics.

Chemical Identity and Physical Properties

This compound, with the CAS number 69383-60-4, is an aromatic amine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₀BrN | PubChem[1] |

| Molecular Weight | 200.08 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1N)Br)C | PubChem[1] |

| InChI | InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | PubChem[1] |

| InChIKey | LRPYBWZQRJDXDB-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Molecular Structure and Bonding

The chemical structure of this compound consists of a benzene ring substituted with a bromo group, two methyl groups, and an amino group. The substitution pattern is crucial for its chemical reactivity and physical properties.

The aniline moiety's amino group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions. The two methyl groups are also activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects governs the molecule's reactivity.

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.1 | s | Ar-H |

| ~6.8 | s | Ar-H |

| ~3.6 | br s | -NH₂ |

| ~2.2 | s | -CH₃ |

| ~2.1 | s | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~132 | C-Br |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~20 | -CH₃ |

| ~17 | -CH₃ |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3500 | N-H stretch (asymmetric) |

| 3300-3400 | N-H stretch (symmetric) |

| 2900-3000 | C-H stretch (aromatic and aliphatic) |

| 1600-1650 | N-H bend |

| 1450-1550 | C=C stretch (aromatic) |

| 1250-1350 | C-N stretch |

| 1000-1100 | C-Br stretch |

Experimental Protocols

Synthesis via Bromination of 2,4-dimethylaniline

This protocol is adapted from general procedures for the bromination of activated aromatic compounds.

Procedure:

-

Dissolution: Dissolve 2,4-dimethylaniline in a suitable solvent like glacial acetic acid in a round-bottom flask.

-

Cooling: Cool the flask in an ice bath to control the reaction temperature.

-

Bromination: Slowly add a solution of bromine in the same solvent to the cooled, stirring solution of the aniline. The addition should be dropwise to prevent over-bromination and control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into a beaker of cold water. The bromo-substituted product, being less soluble in water, will precipitate out.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid and inorganic salts.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

¹H NMR Parameters:

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single pulse.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

References

An In-Depth Technical Guide to 5-Bromo-2,4-dimethylaniline (CAS: 69383-60-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethylaniline, a key chemical intermediate with applications in pharmaceutical and chemical synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and its role in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69383-60-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrN | [3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Melting Point | 96-100 °C | [1] |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in methanol. Insoluble in water. | [5] |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available from spectral databases. | [3] |

| IR | Data available from spectral databases. | [3] |

| Mass Spectrometry | Data available from spectral databases. |

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic bromination of 2,4-dimethylaniline. The bromine atom introduces a reactive handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

General Synthesis Protocol: Bromination of 2,4-dimethylaniline

The following is a representative protocol for the synthesis of this compound, based on general methods for the bromination of anilines.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,4-dimethylaniline in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the product.

-

Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the solution is slightly alkaline.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Typical Reactions

The bromine atom on the aromatic ring of this compound is a versatile functional group that can participate in a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.

Experimental Protocol:

-

Reagents: To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is highly valuable for the synthesis of anilines and their derivatives.

Experimental Protocol:

-

Reagents: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the sealed reaction vessel at a temperature typically between 80 and 110 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

-

Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Applications in Drug Discovery and Development

Substituted anilines, such as this compound, are pivotal intermediates in the synthesis of pharmaceuticals. The presence of the amino group and the bromine atom allows for sequential and regioselective modifications, making it a valuable scaffold for building complex drug molecules. While specific examples directly citing the use of this compound can be proprietary, its utility can be illustrated through its potential role in the synthesis of kinase inhibitors, a significant class of therapeutic agents.

The general structure of many kinase inhibitors features a heterocyclic core appended with various substituted aryl groups. This compound can serve as a precursor to one of these aryl moieties, which is crucial for binding to the target kinase.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets for this compound and its isomers.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H315 | Causes skin irritation. | [7] |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [8] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Handling and Storage

-

Handling: Use in a well-ventilated area or in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9]

-

Storage: Keep in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.[7][9] The compound may be light-sensitive.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined reactivity, especially in modern cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. 69383-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 69383-60-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. boronmolecular.com [boronmolecular.com]

- 5. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profile of 5-Bromo-2,4-dimethylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2,4-dimethylaniline (CAS No: 69383-60-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₈H₁₀BrN. Its structure consists of an aniline ring substituted with a bromine atom and two methyl groups.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK--[1] |

| Molecular Weight | 200.08 g/mol | --INVALID-LINK--[1] |

| CAS Number | 69383-60-4 | --INVALID-LINK--[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: While specific experimental data for this compound is not available in the reviewed literature, a ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument.[1] The expected spectrum would feature singlets for the two methyl groups and the amine protons, along with signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing effect of the bromine atom.

¹³C NMR: No experimental ¹³C NMR data for this compound has been identified in the public domain. A typical ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the positions of the bromine, amino, and methyl substituents.

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound has been obtained.[1]

Experimental Protocol:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

-

Sample Preparation: The spectrum was acquired using a capillary cell with the sample in a melt (crystalline phase).[1]

While the full spectrum with peak assignments is not provided, the IR spectrum of the related compound, 2,4-dimethylaniline, shows characteristic bands for N-H stretching, C-H stretching of the methyl and aromatic groups, and aromatic C=C bending vibrations.[2] For this compound, one would expect to observe:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Bands around 1500-1600 cm⁻¹.

-

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.

-

C-Br stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound, including the mass spectrum and fragmentation pattern, is not currently available in the surveyed public databases.

The expected electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 200 and 202 due to the isotopic abundance of bromine). Common fragmentation pathways for substituted anilines involve the loss of the substituents or cleavage of the aromatic ring.

Experimental Workflows

The general workflow for obtaining the spectroscopic data discussed is outlined below.

References

Solubility Profile of 5-Bromo-2,4-dimethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility of 5-Bromo-2,4-dimethylaniline

| Solvent Classification | Solvent | Predicted Solubility of this compound (Qualitative) | Notes on Related Compounds |

| Polar Protic | Methanol | Miscible | 3-Bromo-N,N-dimethylaniline is reported to be miscible with methanol.[3][4][5][6] |

| Halogenated | Dichloromethane | Miscible | 3-Bromo-N,N-dimethylaniline is reported to be miscible with dichloromethane.[3][4][5][6] |

| Halogenated | Chloroform | Miscible | 3-Bromo-N,N-dimethylaniline is reported to be miscible with chloroform.[3][4][5] |

| General Organic | Various Organic Solvents | Partially Soluble to Soluble | 4-Bromo-N,N-dimethylaniline is described as being partially soluble in organic solvents.[7] Generally, amines are soluble in organic solvents like alcohol, ether, and benzene.[1] |

Disclaimer: The data presented in this table is based on the reported solubility of structural isomers of this compound. These values are intended for estimation purposes only and should be experimentally verified for precise measurements.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

To obtain precise quantitative solubility data for this compound, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (to the equilibration temperature) syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent the precipitation of the solute upon cooling.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-N,N-dimethylaniline [chembk.com]

- 4. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 5. 3-BROMO-N,N-DIMETHYLANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-BROMO-N,N-DIMETHYLANILINE CAS#: 16518-62-0 [m.chemicalbook.com]

- 7. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2,4-dimethylaniline, a key intermediate in the development of various pharmaceutical and chemical entities. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound.

Introduction

This compound is an aromatic amine containing a bromine substituent and two methyl groups on the benzene ring. Its structural features make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The strategic placement of the bromo and methyl groups influences the reactivity of the aniline ring and provides handles for further functionalization.

Synthesis of this compound

Signaling Pathway for the Synthesis

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethylacetanilide (Acetylation)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylaniline (0.1 mol).

-

To this, add glacial acetic acid (30 mL) and acetic anhydride (0.12 mol) cautiously.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling, pour the reaction mixture into ice-cold water (200 mL) with stirring.

-

Filter the precipitated white solid, wash with cold water, and dry to obtain 2,4-dimethylacetanilide.

Step 2: Synthesis of 5-Bromo-2,4-dimethylacetanilide (Bromination)

-

Dissolve the dried 2,4-dimethylacetanilide (0.08 mol) in glacial acetic acid (50 mL) in a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.08 mol) in glacial acetic acid (20 mL) from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water (300 mL).

-

Filter the resulting solid, wash with a dilute solution of sodium bisulfite to remove excess bromine, and then with water.

-

Recrystallize the crude product from ethanol to obtain pure 5-Bromo-2,4-dimethylacetanilide.

Step 3: Synthesis of this compound (Hydrolysis)

-

To the purified 5-Bromo-2,4-dimethylacetanilide (0.06 mol) in a 250 mL round-bottom flask, add a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Heat the mixture under reflux for 2-3 hours until the solid dissolves completely.

-

Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution until the solution is basic to litmus paper.

-

The product, this compound, will separate as an oil or solid.

-

If it is an oil, extract with diethyl ether (3 x 50 mL). If it is a solid, filter and wash with water.

-

Dry the ethereal extract over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent like hexane.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [3] |

| Appearance | Pale yellow to brown crystalline solid |

| Melting Point | 83.8 - 85.0 °C (for the similar isomer 2-bromo-4,5-dimethylaniline)[4] |

| Boiling Point | Not available |

| CAS Number | 69383-60-4[3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar compounds and available data for isomers.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Note: The chemical shifts are estimated based on the analysis of the closely related isomer, 2-bromo-4,5-dimethylaniline, and general principles of NMR spectroscopy. Actual values may vary slightly.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | s | 1H | Ar-H (H-6) |

| ~6.80 | s | 1H | Ar-H (H-3) |

| ~3.70 | br s | 2H | -NH₂ |

| ~2.30 | s | 3H | Ar-CH₃ (at C-4) |

| ~2.15 | s | 3H | Ar-CH₃ (at C-2) |

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Note: The chemical shifts are estimated based on the analysis of the closely related isomer, 2-bromo-4,5-dimethylaniline, and general principles of NMR spectroscopy. Actual values may vary slightly.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C -NH₂ (C-1) |

| ~137.0 | C -CH₃ (C-4) |

| ~133.0 | C -H (C-6) |

| ~128.0 | C -H (C-3) |

| ~120.0 | C -CH₃ (C-2) |

| ~110.0 | C -Br (C-5) |

| ~19.0 | Ar-C H₃ (at C-4) |

| ~18.0 | Ar-C H₃ (at C-2) |

IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 2900-3000 | Medium | C-H stretching (aromatic and aliphatic) |

| 1600-1620 | Strong | N-H bending (scissoring) |

| 1450-1550 | Strong | C=C stretching (aromatic ring) |

| 1250-1350 | Strong | C-N stretching |

| 800-900 | Strong | C-H out-of-plane bending (aromatic) |

| 550-650 | Medium | C-Br stretching |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has outlined a reliable and detailed methodology for the synthesis of this compound via a three-step process involving acetylation, bromination, and hydrolysis. The guide also provides a comprehensive characterization profile of the target compound, including its physicochemical properties and spectroscopic data. This information is intended to be a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 5-Bromo-2,4-dimethylaniline. The document elucidates the influence of electronic and steric factors on the nucleophilicity and basicity of the amine functionality. Key reactions, including acylation, diazotization, and palladium-catalyzed Buchwald-Hartwig amination, are discussed in detail, complete with generalized experimental protocols. Quantitative data, including an estimated pKa value, are presented to offer a comparative perspective on its reactivity. This guide is intended to be a valuable resource for chemists engaged in the synthesis and modification of aniline derivatives for applications in pharmaceutical and materials science.

Introduction

This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. The reactivity of its amino group is of paramount importance for its utility as a building block. The presence of two electron-donating methyl groups and an electron-withdrawing bromine atom on the aniline ring creates a unique electronic and steric environment that modulates the nucleophilic and basic character of the amino functionality. Understanding these characteristics is crucial for predicting its behavior in chemical transformations and for the rational design of synthetic routes.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in this compound is governed by a combination of inductive and resonance effects from the substituents on the aromatic ring, as well as steric hindrance.

-

Methyl Groups (-CH₃): The two methyl groups at the ortho and para positions are electron-donating groups (EDGs) through a positive inductive effect (+I) and hyperconjugation. This increases the electron density on the benzene ring and, by extension, on the nitrogen atom of the amino group. Consequently, the methyl groups enhance the basicity and nucleophilicity of the amine compared to unsubstituted aniline.[1][2]

-

Bromo Group (-Br): The bromine atom at the meta position to the amino group exerts a dual electronic effect. It is electron-withdrawing through a negative inductive effect (-I) due to its high electronegativity. However, it can also act as a weak electron-donating group through a positive resonance effect (+R) by sharing its lone pair electrons with the aromatic π-system. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring and a decrease in the basicity of the amino group.[2]

-

Overall Electronic Effect: The cumulative effect of the two activating methyl groups and the deactivating bromo group results in an amino group that is more basic and nucleophilic than that of 4-bromoaniline but less so than 2,4-dimethylaniline. The precise electronic character can be estimated using Hammett substituent constants.

-

Steric Effects: The methyl group at the ortho position (C2) introduces steric hindrance around the amino group. This can impede the approach of bulky electrophiles and reagents, potentially slowing down reaction rates compared to an unhindered aniline.[3]

Quantitative Reactivity Data

| Parameter | Value/Observation | Rationale/Reference |

| Molecular Formula | C₈H₁₀BrN | [4] |

| Molecular Weight | 200.08 g/mol | [4] |

| Estimated pKa | ~4.3 | Estimated based on the pKa of aniline (4.60) and the Hammett constants for a meta-bromo substituent (σm = +0.39) and ortho- and para-methyl substituents (σo ≈ -0.17, σp = -0.17).[2] |

| Basicity | Weakly basic | The electron-donating methyl groups increase basicity, while the electron-withdrawing bromo group decreases it. The net effect is a weakly basic aniline.[5] |

| Nucleophilicity | Moderately nucleophilic | The lone pair on the nitrogen is available for nucleophilic attack, enhanced by the methyl groups but slightly diminished by the bromine. Steric hindrance from the ortho-methyl group may affect reactivity with bulky electrophiles. |

| Reactivity in Electrophilic Aromatic Substitution | Activated ring | The amino group is a strong activating, ortho-, para-directing group. The methyl groups further activate the ring. Electrophilic substitution is expected to be facile.[6] |

Key Reactions and Experimental Protocols

The amino group of this compound can undergo a variety of chemical transformations. Below are detailed protocols for some of the most important reactions.

Acylation

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by recrystallization or column chromatography.

Caption: Experimental workflow for the acylation of this compound.

Diazotization and Subsequent Reactions

Diazotization of the primary amino group forms a diazonium salt, a versatile intermediate that can undergo various transformations, including Sandmeyer reactions to introduce a range of functional groups, and coupling with activated aromatic compounds to form azo dyes.[6][7]

Experimental Protocol:

-

Setup: Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C.

-

Reaction: Stir the mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a color change and the dissolution of the solid aniline. The resulting diazonium salt solution should be used immediately in the next step.

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides.[8]

Experimental Protocol:

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in concentrated hydrobromic acid (HBr).

-

Addition: Slowly add the cold diazonium salt solution prepared in section 4.2.1 to the stirred CuBr/HBr solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with water and aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting aryl bromide by distillation or column chromatography.

Caption: Simplified mechanism of the Sandmeyer reaction.

The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component (e.g., a phenol or another aniline) to form a brightly colored azo dye.[9]

Experimental Protocol:

-

Coupling Component Solution: Dissolve the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq.) in an aqueous alkaline solution (for phenols) or an acidic solution (for anilines) and cool to 0-5 °C.

-

Addition: Slowly add the cold diazonium salt solution (from section 4.2.1) to the stirred solution of the coupling component.

-

Reaction: A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

-

Work-up: Collect the azo dye by vacuum filtration, wash with cold water, and allow to air dry.

-

Purification: The crude azo dye can be purified by recrystallization from a suitable solvent like ethanol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of a wide range of substituted anilines.[10][11]

Experimental Protocol:

-

Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 eq.).

-

Reagent Addition: Add this compound (if it is the coupling partner) or the aryl bromide (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable synthetic intermediate with a moderately reactive amino group. The interplay of the electron-donating methyl groups and the electron-withdrawing bromo substituent, along with the steric hindrance from the ortho-methyl group, dictates its reactivity profile. This guide has provided an in-depth analysis of these factors and detailed experimental protocols for key transformations of the amino group. The information presented herein should facilitate the effective utilization of this compound in the synthesis of complex organic molecules for various applications in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 4. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Electronic Effects of Substituents in 5-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the bromo and dimethyl substituents on the aniline core of 5-Bromo-2,4-dimethylaniline. The interplay of inductive and resonance effects significantly influences the electron density of the aromatic ring and the basicity of the amino group, which in turn dictates the molecule's reactivity and spectroscopic properties. This document consolidates available data, provides estimated electronic parameters, and outlines relevant experimental protocols for the characterization of this and similar substituted anilines.

Introduction

This compound is a substituted aromatic amine with a unique arrangement of functional groups that impart a distinct set of electronic characteristics. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This is modulated by the presence of two methyl groups, which are weakly electron-donating through induction and hyperconjugation, and a bromine atom, which is deactivating through its inductive electron-withdrawing effect but weakly electron-donating via resonance. Understanding the net electronic effect of these substituents is crucial for predicting the molecule's behavior in chemical reactions and its potential applications in areas such as pharmaceutical synthesis and materials science.

Electronic Effects of Substituents

The electronic properties of this compound are a composite of the inductive and resonance effects of its substituents.

-

Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, a strong +R (resonance donating) effect. This increases the electron density at the ortho and para positions relative to the amino group. The amino group also has a -I (inductive withdrawing) effect due to the electronegativity of nitrogen, but the resonance effect is dominant.

-

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are weakly electron-donating through a +I (inductive donating) effect and hyperconjugation. This further increases the electron density of the aromatic ring.

-

Bromo Group (-Br): The bromine atom at position 5 exerts a dual electronic effect. It has a strong -I effect due to its high electronegativity, which withdraws electron density from the ring. It also possesses a weak +R effect, where its lone pair electrons can be delocalized into the ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.

The overall electronic landscape of this compound is a finely balanced interplay of these effects, which influences its chemical reactivity and spectroscopic signatures.

Quantitative Data

Due to the limited availability of direct experimental data for this compound, the following table includes a combination of available information and estimated values based on the principle of additivity for Hammett constants.

| Parameter | Value/Data | Source/Method |

| Molecular Formula | C₈H₁₀BrN | PubChem[1] |

| Molecular Weight | 200.08 g/mol | PubChem[1] |

| pKa (of conjugate acid) | Estimated: ~4.0 - 4.5 | Based on aniline (4.6) and substituent effects |

| Hammett Constant (σ) | Estimated (σ_total) | Additivity Principle |

| σ_meta (for -Br) | +0.39 | |

| σ_ortho (for -CH₃) | -0.17 | |

| σ_para (for -CH₃) | -0.17 | |

| Estimated σ_total | ~ +0.05 | |

| ¹H NMR Data | Instrument: Varian CFT-20 | PubChem[1] |

| IR Data | Technique: Capillary Cell Melt | PubChem[1] |

Note on Hammett Constant Estimation: The total Hammett constant is estimated by the summation of the individual constants of the substituents relative to the amino group. The bromo group is meta, and the two methyl groups are ortho and para. This estimation provides a qualitative understanding of the net electronic effect.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methyl groups will cause an upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzene. The deshielding effect of the bromine atom will influence the chemical shift of the adjacent protons.

-

¹³C NMR: The carbon-13 NMR spectrum would provide valuable information about the electronic environment of each carbon atom in the molecule. The carbons attached to the electron-donating amino and methyl groups would be expected to be shielded (appear at lower ppm), while the carbon attached to the bromine atom would be deshielded (appear at higher ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Typically in the range of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.

-

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Br stretching: Typically found in the fingerprint region, below 1000 cm⁻¹.

Experimental Protocols

pKa Determination of Substituted Anilines

Principle: The pKa of a substituted aniline is typically determined by spectrophotometric titration. The UV-Vis absorbance of the compound is measured at various pH values. The anilinium ion and the free aniline have different absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.

Procedure:

-

Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with known pH values.

-

Add a small aliquot of the aniline stock solution to each buffer solution to a constant final concentration.

-

Measure the UV-Vis spectrum of each solution.

-

Plot the absorbance at a selected wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.

-

The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting titration curve.

NMR Spectroscopic Analysis

Procedure:

-

Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

FTIR Spectroscopic Analysis

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet die and press it under high pressure to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Logical Relationship of Electronic Effects

Caption: Interplay of substituent electronic effects in this compound.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

The electronic properties of this compound are governed by a complex interplay of inductive and resonance effects from its amino, dimethyl, and bromo substituents. While the amino and methyl groups act as electron-donating groups, increasing the electron density of the aromatic ring and the basicity of the amine, the bromo group has a net electron-withdrawing effect. The overall result is a molecule with nuanced reactivity that can be harnessed for various synthetic applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other substituted anilines, which is essential for their effective utilization in research and development.

References

5-Bromo-2,4-dimethylaniline: A Versatile Intermediate for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring of 5-Bromo-2,4-dimethylaniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[4]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound can be coupled with a variety of boronic acids or their esters to generate substituted biphenyl derivatives. The reaction is known for its mild conditions and tolerance to a wide range of functional groups.[5]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

While specific quantitative data for this compound is not extensively published, the following table summarizes effective conditions reported for structurally similar bromoaniline substrates. This data serves as a strong starting point for reaction optimization.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |

| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for bromoanilines.[6] |

| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 100 | 16 | 91 | Effective for unprotected ortho-bromoanilines on a gram scale.[5] |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromoaniline with a boronic acid, which can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethoxyethane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 5-Bromo-2,4-dimethylaniline and Its Derivatives for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethylaniline is a halogenated aromatic amine that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline core, imparts specific reactivity and structural attributes that are highly valuable in the design and synthesis of complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the amine group can be readily functionalized, making it a key intermediate in the development of pharmaceuticals and functional materials.

This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its derivatives. It is intended to be a resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways. The insights provided herein aim to facilitate the exploration of this compound's potential in creating novel therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below.[1]

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 69383-60-4 |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(C=C1N)Br)C |

| InChI Key | LRPYBWZQRJDXDB-UHFFFAOYSA-N |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic bromination of 2,4-dimethylaniline. The directing effects of the amino and methyl groups guide the bromine atom to the position ortho and para to the amino group and meta to the methyl groups.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Caption: General synthesis and derivatization workflow.

Detailed Experimental Protocol: Synthesis via Bromination with CuBr₂

This protocol is adapted from a general method for the para-bromination of anilines.

Materials:

-

2,4-dimethylaniline

-

Copper(II) bromide (CuBr₂)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,4-dimethylaniline (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add CuBr₂ (2.0 eq) to the solution while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Add ethyl acetate and water to the residue. Adjust the pH to ~7-8 with a saturated sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

| Spectroscopy | Data |

| ¹H NMR | Expected signals include singlets for the two methyl groups, singlets for the aromatic protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Expected signals for the aromatic carbons (including those attached to bromine, nitrogen, and methyl groups) and the two methyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Derivatives and Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications.

Sirtuin 6 (SIRT6) Activators

A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of Sirtuin 6 (SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in genome stability, DNA repair, and metabolism. Its activation is a promising therapeutic strategy for age-related diseases and certain cancers. The bromo-aniline moiety is crucial for building the core structure of these activators.

SIRT6 Signaling Pathway

The diagram below illustrates the role of SIRT6 in histone deacetylation, a process that can be enhanced by small molecule activators derived from bromoanilines.

Caption: SIRT6 activation and subsequent histone deacetylation.

Anticancer and Antimicrobial Agents

Bromoaniline derivatives have been explored for their potential as anticancer and antimicrobial agents. The bromine atom can participate in halogen bonding, which can be a key interaction in the binding of a ligand to a biological target. While specific data for this compound derivatives is limited in the public domain, related bromo-aryl compounds have shown promising activity. For instance, various 5-bromophenyl derivatives have been synthesized and tested against different cancer cell lines, demonstrating significant growth inhibition.[2][3]

Quantitative Biological Activity Data

The following table summarizes representative in vitro activity for derivatives of similar bromo-aromatic scaffolds, highlighting their therapeutic potential.

| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀/MIC) | Reference |

| Pyrazine Carboxamides | Antibacterial | XDR S. Typhi | MIC: 6.25 µg/mL (for most active derivative) | [4] |

| 5-Bromo-7-azaindolin-2-one derivatives | Anticancer (MTT assay) | HepG2, A549, Skov-3 | IC₅₀: 2.357–3.012 μM (for most active derivative) | [5] |

| 5-(3-Bromophenyl)-triazole analogs | Anticancer (NCI-60) | SNB-75 (CNS Cancer) | 38.94% Growth Inhibition at 10⁻⁵ M | [2][3] |

| Furan-2(5H)-one derivatives | Anticancer (MTT assay) | HCT-116 | IC₅₀: 1.3 µM (for most active derivative) | [6] |

Experimental Protocols for Biological Assays

SIRT6 Deacetylase Activity Assay (Fluorometric)

This protocol is a general method for assessing the ability of a compound to activate or inhibit SIRT6.

Materials:

-

Recombinant human SIRT6 enzyme

-

Fluorogenic SIRT6 substrate (e.g., based on an acetylated peptide)

-

NAD⁺

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution

-

Test compound (dissolved in DMSO)

-

96-well microtiter plate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture by adding Assay Buffer, NAD⁺, and the fluorogenic substrate to the wells of the microtiter plate.

-

Add the test compound (activator or inhibitor) or DMSO (as a control) to the respective wells.

-

Initiate the reaction by adding the recombinant SIRT6 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[7]

-

Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

-

Incubate at room temperature for a further 15-30 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm or 380/440 nm).[7][8]

-

Calculate the percent activation or inhibition relative to the control wells.

Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control, DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Relationship Diagram

The following diagram illustrates the logical flow from compound synthesis to biological evaluation.

Caption: From chemical synthesis to preclinical candidate.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the synthesis of diverse and biologically active molecules. Its derivatives have shown potential as activators of key enzymes like SIRT6 and as novel anticancer and antimicrobial agents. The synthetic accessibility of this core and the potential for a wide range of chemical modifications underscore its importance for future drug discovery efforts. This guide provides foundational knowledge, including detailed protocols and quantitative data, to empower researchers to further explore the therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in addressing unmet medical needs.

References

- 1. This compound | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally important heterocyclic compounds utilizing 5-Bromo-2,4-dimethylaniline as a key starting material. This versatile building block offers a strategic entry point for constructing complex molecular architectures through a variety of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active molecules.[1][2][3] Their diverse structures allow for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] this compound, with its specific substitution pattern, provides a handle for regioselective functionalization, making it an attractive precursor for targeted drug design.

These notes will cover key synthetic strategies including Buchwald-Hartwig amination, Sonogashira coupling, Heck reactions, and Ullmann condensations to access prominent heterocyclic systems such as carbazoles, indoles, quinolines, and benzimidazoles.

Application Note 1: Synthesis of N-Aryl Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination and C-H Activation